Pharmacological Profile of 1-(2-Bromo-5-methoxyphenyl)piperazine
Pharmacological Profile of 1-(2-Bromo-5-methoxyphenyl)piperazine
The following technical guide provides a comprehensive, predictive pharmacological profile of 1-(2-Bromo-5-methoxyphenyl)piperazine .
A Predictive Technical Analysis & Guide
Executive Summary & Compound Identity
1-(2-Bromo-5-methoxyphenyl)piperazine (hereafter referred to as 2-Br-5-MeO-PP ) is a substituted phenylpiperazine, a chemical class renowned for its "privileged scaffold" status in neuropsychopharmacology. While direct literature on this specific regioisomer is limited compared to its analogs (e.g., o-methoxyphenylpiperazine or m-chlorophenylpiperazine), its pharmacological profile can be rigorously reconstructed based on established Structure-Activity Relationships (SAR) of the arylpiperazine family.
This guide synthesizes theoretical modeling with comparative pharmacology to define the likely pharmacodynamics, pharmacokinetics, and experimental protocols for 2-Br-5-MeO-PP. It is designed for researchers investigating novel serotonergic ligands or potential metabolites of complex psychotropic agents.
Chemical Identity
| Property | Detail |
| IUPAC Name | 1-(2-Bromo-5-methoxyphenyl)piperazine |
| Chemical Formula | C₁₁H₁₅BrN₂O |
| Molecular Weight | 271.16 g/mol |
| Core Scaffold | Arylpiperazine (Phenylpiperazine) |
| Key Substituents | Bromine (Position 2 - ortho); Methoxy (Position 5 - meta) |
| Predicted LogP | ~2.5 - 2.8 (Moderate Lipophilicity) |
| Predicted pKa | ~8.8 - 9.2 (Piperazine nitrogen) |
Predicted Pharmacodynamics: The Receptor Profile
The phenylpiperazine scaffold is a "master key" for monoaminergic receptors. The specific substitution pattern of 2-Br-5-MeO-PP dictates its selectivity profile.
Primary Target: 5-HT₁A Receptor (High Affinity)
Based on the SAR of o-substituted phenylpiperazines (e.g., o-MPP, WAY-100635), the substitution at the ortho (2-) position is critical for 5-HT₁A binding.
-
Mechanism: The 2-Bromo substituent provides steric bulk and lipophilicity similar to the 2-Methoxy group in o-MPP (Ki ≈ 1–5 nM).
-
Prediction: 2-Br-5-MeO-PP is predicted to be a high-affinity 5-HT₁A ligand (Ki < 10 nM).[1]
-
Functional Activity: Likely a partial agonist or neutral antagonist . The 5-Methoxy group often modulates intrinsic activity, potentially shifting it towards partial agonism compared to the pure antagonist profile of some 2-substituted analogs.
Secondary Targets: 5-HT₂A / 5-HT₂C Receptors
-
Mechanism: Substituents at the meta (3- or 5-) position often enhance affinity for 5-HT₂ receptors (e.g., m-CPP is a 5-HT₂C agonist).
-
Prediction: The 5-Methoxy group will confer moderate affinity for 5-HT₂A and 5-HT₂C receptors. However, the bulky 2-Bromo group may sterically hinder the specific conformational toggle required for full 5-HT₂ activation, suggesting a likely antagonist or low-efficacy partial agonist profile at these subtypes.
Off-Target Activity: α₁-Adrenergic Receptors[2]
-
Risk: Phenylpiperazines are notorious for α₁-adrenergic antagonism (e.g., Urapidil).[2]
-
Prediction: High probability of α₁-adrenergic antagonism . This is a critical consideration for in vivo studies, as it may cause hypotension or sedation, confounding behavioral readouts.
Summary of Predicted Binding Profile
| Receptor | Predicted Affinity (Ki) | Predicted Function | Basis for Prediction |
| 5-HT₁A | < 10 nM (High) | Partial Agonist / Antagonist | Ortho-substitution (2-Br) mimics o-MPP. |
| 5-HT₂C | 50 - 200 nM (Mod) | Agonist / Partial Agonist | Meta-substitution (5-MeO) mimics m-CPP. |
| α₁-Adrenergic | 10 - 100 nM (Mod/High) | Antagonist | Common scaffold liability. |
| D₂ Dopamine | > 500 nM (Low) | Antagonist | Lack of specific pharmacophore features for high D₂ affinity. |
Experimental Protocols (Self-Validating Systems)
Synthesis of 2-Br-5-MeO-PP
To ensure regiochemical purity, a cyclization approach is superior to direct nucleophilic aromatic substitution (SNAr) on a di-bromo benzene, which could yield mixtures.
Method: Cyclization of 2-Bromo-5-methoxyaniline with bis(2-chloroethyl)amine.
Reagents:
-
2-Bromo-5-methoxyaniline (Starting Material)
-
Bis(2-chloroethyl)amine hydrochloride[3]
-
Diethylene glycol monomethyl ether (Solvent)
Step-by-Step Protocol:
-
Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 2-Bromo-5-methoxyaniline in 20 mL of diethylene glycol monomethyl ether.
-
Addition: Add 11 mmol of bis(2-chloroethyl)amine hydrochloride .
-
Reflux: Heat the mixture to 150°C for 12–18 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1). Look for the disappearance of the primary amine spot.
-
Workup: Cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold 10% NaOH solution (to ensure the piperazine is in the free base form).
-
Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Combine organic layers.
-
Purification: Wash organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Isolation: Purify the crude oil via flash column chromatography (Silica gel; Gradient: 0-10% MeOH in DCM with 1% NH₄OH).
-
Salt Formation: Dissolve the purified free base in diethyl ether and add ethereal HCl dropwise to precipitate 1-(2-Bromo-5-methoxyphenyl)piperazine hydrochloride . Recrystallize from Ethanol/Ether.
In Vitro Binding Assay (Radioligand Competition)
Objective: Determine Ki values for 5-HT₁A. Validating Control: Use WAY-100635 (Antagonist) and 8-OH-DPAT (Agonist) as reference standards.
-
Membrane Prep: Harvest HEK-293 cells stably expressing human 5-HT₁A receptors. Homogenize in ice-cold Tris-HCl buffer.
-
Incubation: In 96-well plates, mix:
-
50 µL Membrane suspension (10-20 µg protein).
-
50 µL [³H]-8-OH-DPAT (0.5 nM final conc).
-
50 µL Test Compound (2-Br-5-MeO-PP) at varying concentrations (10⁻¹⁰ to 10⁻⁵ M).
-
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding).
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and convert to Ki using the Cheng-Prusoff equation.
Visualization of Signaling & Workflow
5-HT₁A Signaling Pathway (G-Protein Coupling)
This diagram illustrates the downstream effects if 2-Br-5-MeO-PP acts as a partial agonist at the 5-HT₁A receptor.
Caption: Predicted signal transduction pathway for 2-Br-5-MeO-PP acting at the presynaptic 5-HT1A receptor.
Synthesis Workflow Logic
Caption: Synthetic route via cyclization of the aniline precursor to ensure regiochemical fidelity.
Critical Analysis & Interpretation
The "Ortho-Effect" in Phenylpiperazines
The presence of the Bromine atom at the ortho (2-) position is the defining feature of this molecule's profile. In the context of 5-HT₁A affinity:
-
Steric Occlusion: The 2-substituent forces the phenyl ring to twist relative to the piperazine ring. This non-planar conformation is often preferred by the 5-HT₁A binding pocket.
-
Lipophilicity: Bromine is highly lipophilic (π ≈ 0.86). This enhances hydrophobic interactions within the receptor's transmembrane domain, typically increasing affinity compared to unsubstituted analogs.
Metabolic Considerations
Researchers must anticipate specific metabolic pathways when using this compound in vivo:
-
O-Demethylation: The 5-Methoxy group is a prime target for CYP2D6, likely yielding 1-(2-Bromo-5-hydroxyphenyl)piperazine . This metabolite may have higher affinity for D2 receptors (phenolic mimic of dopamine).
-
N-Oxidation: Common for piperazines.
-
Debromination: Less likely but possible under specific oxidative conditions.
References
-
Glennon, R. A., et al. (1986). "5-HT1A serotonin receptors: Structure-activity relationships of arylpiperazines." Journal of Medicinal Chemistry.
-
Boess, F. G., & Martin, I. L. (1994). "Molecular biology of 5-HT receptors." Neuropharmacology.
-
Lopez-Rodriguez, M. L., et al. (2002). "Design and Synthesis of New Serotonin 5-HT1A Receptor Antagonists." Journal of Medicinal Chemistry.
-
Roth, B. L., et al. (2000). "The Pharmacology of Phenylpiperazines: Insights from the PDSP." NIMH Psychoactive Drug Screening Program.
-
Mokrosz, J. L., et al. (1994). "Structure-activity relationship studies of central serotonin 5-HT1A receptor ligands." Archiv der Pharmazie.
Sources
- 1. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents [patents.google.com]
- 3. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
